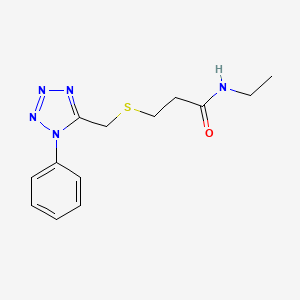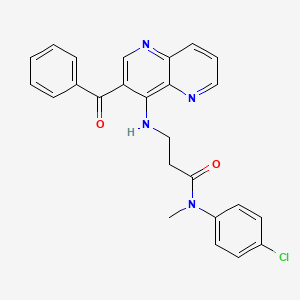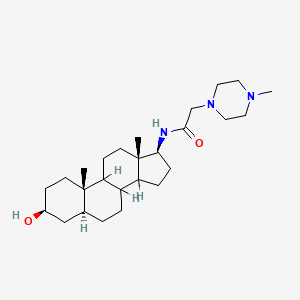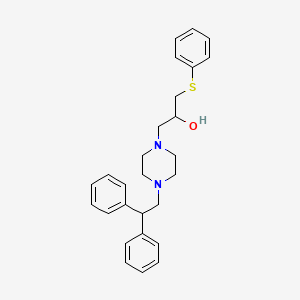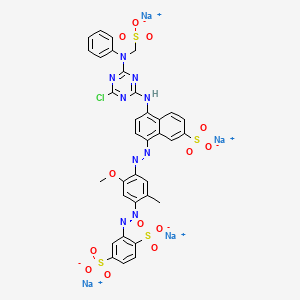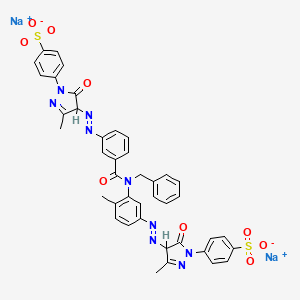
Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of a proline derivative and a benzodiazepine core, making it a unique molecule with potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazepine Core: This involves the reaction of 2-chlorobenzoyl chloride with o-phenylenediamine to form 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Introduction of the Proline Derivative: The benzodiazepine core is then reacted with a proline derivative under specific conditions to introduce the proline moiety.
Esterification: The final step involves the esterification of the proline derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide and other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced benzodiazepine derivatives .
Scientific Research Applications
Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain . By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties .
Comparison with Similar Compounds
Similar Compounds
Lorazepam: Another benzodiazepine with similar anxiolytic properties.
Diazepam: Known for its use in treating anxiety and muscle spasms.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester is unique due to the presence of the proline derivative, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines . This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
87245-66-7 |
|---|---|
Molecular Formula |
C21H17Cl2N3O3 |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
methyl (2R)-2-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H17Cl2N3O3/c1-29-20(28)21(9-8-18(27)26-21)17-11-24-19(13-4-2-3-5-15(13)23)14-10-12(22)6-7-16(14)25-17/h2-7,10H,8-9,11H2,1H3,(H,26,27)/t21-/m1/s1 |
InChI Key |
DWHXDBSLWAYDJE-OAQYLSRUSA-N |
Isomeric SMILES |
COC(=O)[C@@]1(CCC(=O)N1)C2=NC3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Canonical SMILES |
COC(=O)C1(CCC(=O)N1)C2=NC3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






